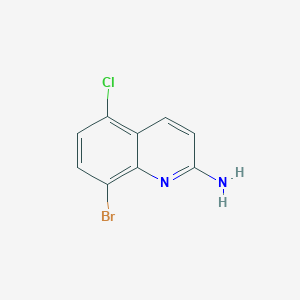

8-Bromo-5-chloroquinolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-5-chloroquinolin-2-amine is a chemical compound with the CAS Number: 1536689-50-5 . It has a molecular weight of 257.52 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Bromo-5-chloroquinolin-2-amine, has been a subject of interest in the field of medicinal chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The IUPAC name for 8-Bromo-5-chloroquinolin-2-amine is the same as its common name . The InChI code for this compound is1S/C9H6BrClN2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H,(H2,12,13) . This code provides a specific string of characters that represent the compound’s molecular structure. Physical And Chemical Properties Analysis

8-Bromo-5-chloroquinolin-2-amine is a powder that is stored at room temperature . The compound’s molecular weight is 257.52 .Scientific Research Applications

Microwave-Assisted Amination

8-Bromo-5-chloroquinolin-2-amine is utilized in the microwave-assisted amination of aryl bromides. This process, enhanced by palladium-catalysis, achieves rapid preparation of aminoquinolines from their respective aryl bromides under microwave conditions, resulting in improved yields (Wang, Magnin, & Hamann, 2003).

Synthesis of Polycarbo-Substituted Imidazoquinazolines

Amination of bromo-chloroquinazolines with aminoethanol followed by cyclodehydration leads to novel polycarbo-substituted imidazoquinazolines. These compounds have been investigated for their cytotoxicity against human cancer cells (Khoza, Makhafola, & Mphahlele, 2015).

Antibacterial Properties

Research has explored the synthesis of 8-nitrofluoroquinolone derivatives, where substituted primary amine appendages are introduced, leading to compounds with significant antibacterial activity against various bacterial strains (Al-Hiari et al., 2007).

Antimalarial Activity

Studies have shown that certain N4-substituted 7-bromo-1,5-naphthyridin-4-amines, prepared from nicotinic acid and involving 8-chloro substituent replacement, demonstrate significant antimalarial activity (Barlin & Tan, 1985).

Regiochemistry in Nucleophilic Substitution Reactions

Investigations into the nucleophilic amination of bromoquinoline diones have provided insights into the regiochemistry of these reactions, contributing to the understanding of the chemical transformation processes in quinoline derivatives (Choi & Chi, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

8-bromo-5-chloroquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAJKXKDCFDOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-5-chloroquinolin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one](/img/structure/B2439304.png)

![2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2439309.png)

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2439317.png)

![2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2439320.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2439321.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2439322.png)